Antcin A

Description

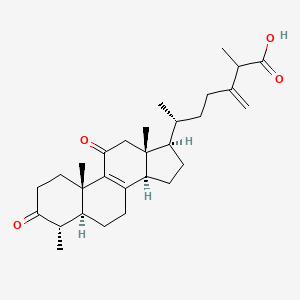

Structure

3D Structure

Properties

Molecular Formula |

C29H42O4 |

|---|---|

Molecular Weight |

454.6 g/mol |

IUPAC Name |

(6R)-2-methyl-3-methylidene-6-[(4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-3,11-dioxo-2,4,5,6,7,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid |

InChI |

InChI=1S/C29H42O4/c1-16(18(3)27(32)33)7-8-17(2)21-11-12-23-20-9-10-22-19(4)24(30)13-14-28(22,5)26(20)25(31)15-29(21,23)6/h17-19,21-23H,1,7-15H2,2-6H3,(H,32,33)/t17-,18?,19+,21-,22+,23+,28+,29-/m1/s1 |

InChI Key |

WTSUWKBKPMVEBO-QMHPZZQYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CCC3=C([C@]2(CCC1=O)C)C(=O)C[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=C)C(C)C(=O)O)C |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1=O)C)C(=O)CC4(C3CCC4C(C)CCC(=C)C(C)C(=O)O)C |

Synonyms |

antcin A |

Origin of Product |

United States |

Foundational & Exploratory

The Anti-Inflammatory Mechanisms of Antcin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which Antcin A exerts its anti-inflammatory effects. This document details the key signaling pathways modulated by Antcin A, presents quantitative data from relevant studies, outlines detailed experimental protocols for investigating its activity, and provides visual representations of these pathways and workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development.

Core Anti-Inflammatory Mechanisms of Antcin A

Antcin A and its related compounds, such as Antcin K and H, combat inflammation through a multi-pronged approach at the molecular level. The primary mechanisms of action involve the mimicry of glucocorticoids, inhibition of the pro-inflammatory NF-κB signaling pathway, and suppression of the NLRP3 inflammasome.

Glucocorticoid Receptor (GR) Agonism

A primary mechanism of Antcin A's anti-inflammatory action is its ability to act as a glucocorticoid mimetic[1][2]. By binding to the cytosolic Glucocorticoid Receptor (GR), Antcin A initiates a signaling cascade analogous to that of endogenous glucocorticoids.

-

Binding and Translocation : Antcin A binds to the GR, causing the dissociation of heat-shock proteins and promoting the dimerization of the Antcin A/GR complex[1].

-

Nuclear Translocation : This activated complex then translocates from the cytoplasm into the nucleus[1][2].

-

Transcriptional Regulation : Within the nucleus, the Antcin A/GR complex binds to Glucocorticoid Response Elements (GREs) on the DNA, leading to the suppression of pro-inflammatory gene expression[1].

Glucocorticoid Receptor Activation Pathway by Antcin A

Caption: Antcin A mimics glucocorticoids, leading to GR nuclear translocation and gene regulation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, and its inhibition is a key aspect of Antcin A's and Antcin K's anti-inflammatory effects[3][4][5][6].

-

Suppression of Pro-inflammatory Mediators : Antcins have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[7].

-

Modulation of NF-κB Activation : This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB. This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, where it would otherwise activate the transcription of pro-inflammatory genes[7]. Studies on Antcin K show a dose-dependent reduction in the phosphorylation of the p65 subunit of NF-κB[3][5].

Inhibition of NF-κB Signaling by Antcins

Caption: Antcins inhibit the NF-κB pathway by preventing IκBα degradation.

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. Antcin A, H, and K have been identified as potent inhibitors of the NLRP3 inflammasome[8][9][10][11].

-

Inhibition of Assembly and Activation : Antcin A has been shown to inhibit the assembly and activation of the NLRP3 inflammasome[9].

-

Reduction of IL-1β Production : By suppressing the NLRP3 inflammasome, Antcins lead to a decrease in the production and release of mature IL-1β[8][10]. This has been observed with Antcin H in models of neuroinflammation[8][10]. Antcin K has also been shown to target NLRP3 to suppress neuroinflammation[11].

NLRP3 Inflammasome Inhibition by Antcins

Caption: Antcins suppress inflammation by inhibiting NLRP3 inflammasome assembly.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of Antcin A and related compounds from various studies.

Table 1: Glucocorticoid Receptor Activation by Antcin A

| Compound | Minimal Concentration for Nuclear Migration of GR | Reference |

| Antcin A | 10 µmol/L | [2] |

| Cortisone | 1 µmol/L | [2] |

| Dexamethasone | 0.1 µmol/L | [2] |

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Markers by Antcin K in Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

| Marker | Antcin K Concentration | Effect | Reference |

| NF-κB (p65) Phosphorylation | 0.3, 1, 3, 10 µM | Dose-dependent reduction | [3] |

| NF-κB Luciferase Activity | 0.3, 1, 3, 10 µM | Dose-dependent reduction | [3] |

| TNF-α, IL-1β, IL-8 mRNA | 0.3, 1, 3, 10 µM | Significant dose-dependent reduction | [3] |

| TNF-α, IL-1β, IL-8 Protein | 0.3, 1, 3, 10 µM | Significant dose-dependent reduction | [3] |

Table 3: Inhibition of NLRP3 Inflammasome Components by Antcin H in BV2 Microglia

| Treatment | Effect on NLRP3 Protein Levels | Effect on ASC Protein Levels | Reference |

| LPS (1 µg/ml) + ATP (1 mM) | Increased | Increased | [10] |

| + Antcin H (10 µM) | Reduced | Reduced | [10] |

| + Antcin H (20 µM) | Further Reduced | Further Reduced | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Antcin A's anti-inflammatory mechanisms.

LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol is a standard in vitro model to screen for anti-inflammatory activity.

Experimental Workflow

Caption: Workflow for assessing Antcin A's anti-inflammatory effect in macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells in 96-well plates (for viability and cytokine assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Antcin A for 1-2 hours.

-

Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce an inflammatory response. Include a vehicle control (no Antcin A) and a negative control (no LPS).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours for cytokine production).

-

Sample Collection:

-

Supernatant: Collect the cell culture supernatant for cytokine analysis using ELISA.

-

Cell Lysate: Wash the cells with PBS and lyse them with RIPA buffer for Western blot analysis of proteins like iNOS, COX-2, and phosphorylated NF-κB p65.

-

-

Analysis:

-

ELISA: Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant according to the manufacturer's protocol.

-

Western Blot: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with specific primary and secondary antibodies to detect target proteins.

-

Glucocorticoid Receptor (GR) Nuclear Translocation Assay

This assay determines the ability of Antcin A to induce the translocation of GR from the cytoplasm to the nucleus.

Methodology:

-

Cell Culture: Use a cell line that expresses GR, such as A549 human lung carcinoma cells.

-

Treatment: Treat the cells with Antcin A at various concentrations (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 1-2 hours). Include a positive control (dexamethasone) and a negative control (vehicle).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunofluorescence Staining:

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).

-

Incubate with a primary antibody against GR.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Quantify the nuclear translocation by measuring the fluorescence intensity of GR in the nucleus versus the cytoplasm. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates translocation.

-

NLRP3 Inflammasome Activation Assay

This assay is used to assess the inhibitory effect of Antcins on the activation of the NLRP3 inflammasome.

Methodology:

-

Cell Culture: Use bone marrow-derived macrophages (BMDMs) or THP-1 human monocytic cells (differentiated into macrophages with PMA).

-

Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

Treatment: Treat the primed cells with various concentrations of Antcin A, H, or K for 1-2 hours.

-

Activation (Signal 2): Add an NLRP3 activator, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.

-

Sample Collection:

-

Supernatant: Collect the supernatant to measure mature IL-1β and IL-18 levels by ELISA.

-

Cell Lysate: Lyse the cells to analyze the expression of NLRP3, ASC, and pro-caspase-1 by Western blot.

-

-

Analysis:

-

ELISA: Quantify the concentration of secreted IL-1β and IL-18.

-

Western Blot: Detect the protein levels of NLRP3 inflammasome components. A decrease in cleaved caspase-1 and mature IL-1β in the supernatant and reduced expression of NLRP3 components in the cell lysate indicates inhibition.

-

Conclusion

Antcin A exhibits potent anti-inflammatory effects through a sophisticated and multi-targeted mechanism of action. Its ability to mimic glucocorticoids, inhibit the central inflammatory NF-κB pathway, and suppress the NLRP3 inflammasome underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The data and protocols presented in this guide provide a solid foundation for further research into the pharmacological properties of Antcin A and its derivatives. Future investigations should focus on elucidating the precise molecular interactions and downstream effects of Antcin A to fully harness its therapeutic potential for a range of inflammatory conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Antcin A, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antcin K inhibits chondrosarcoma motility by reducing MMP‑7 expression via downregulation of the PI3K, Akt, mTOR and NF‑κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory potential of Antrodia Camphorata through inhibition of iNOS, COX-2 and cytokines via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protective Effects of Antcin H Isolated from Antrodia cinnamomea Against Neuroinflammation in Huntington's Disease via NLRP3 Inflammasome Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Antcin K targets NLRP3 to suppress neuroinflammation and improve the neurological behaviors of mice with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological properties of Antcin A

An In-depth Technical Guide to the Pharmacological Properties of Antcin A

Introduction

Antcin A is a prominent steroid-like triterpenoid isolated from the fruiting bodies of the rare and valuable medicinal mushroom Antrodia cinnamomea (synonymous with Antrodia camphorata or Taiwanofungus camphoratus), a fungus endemic to Taiwan.[1][2][3] Traditionally used in folk medicine for various ailments, including liver diseases, inflammation, and hypertension, A. cinnamomea has garnered significant scientific interest.[4][5][6] Its therapeutic efficacy is largely attributed to a unique profile of bioactive secondary metabolites, with antcins being a major group.[3] Among these, Antcin A is one of the most studied compounds, demonstrating a broad spectrum of pharmacological activities, including potent anti-inflammatory, anti-cancer, hepatoprotective, and anti-diabetic properties.[6][7][8] This guide provides a detailed overview of the pharmacological properties of Antcin A, focusing on its molecular mechanisms, supported by quantitative data and experimental methodologies for an audience of researchers and drug development professionals.

Anti-Inflammatory Properties

Antcin A exhibits significant anti-inflammatory effects, primarily by acting as a glucocorticoid mimetic. This mechanism distinguishes it from many other natural anti-inflammatory compounds.[1][9]

Mechanism of Action: Glucocorticoid Receptor (GR) Pathway

The primary anti-inflammatory mechanism of Antcin A involves its interaction with the cytosolic Glucocorticoid Receptor (GR).[9] Structurally, Antcin A resembles glucocorticoids, allowing it to bind to the GR.[1][9] This binding initiates a signaling cascade:

-

Binding and Dissociation: Lipophilic Antcin A diffuses across the cell membrane and binds to the cytosolic GR, causing the dissociation of a heat-shock protein (HSP) complex.[5][10]

-

Dimerization and Translocation: The Antcin A/GR complex then dimerizes and translocates into the nucleus.[5][9][10]

-

Gene Regulation: Inside the nucleus, the complex binds to Glucocorticoid Responsive Elements (GREs) on target genes.[5][10] This binding modulates gene expression, leading to the suppression of pro-inflammatory proteins (e.g., cytokines, iNOS, COX-2) and the enhancement of anti-inflammatory proteins.[4][10]

Studies have shown that Antcin A, but not other major antcins like B, C, H, and K, can induce this nuclear migration of GR, confirming its specific role as a glucocorticoid agonist.[1][11] Molecular modeling suggests that the C-7 position of Antcin A is critical for its effective docking into the hydrophobic binding cavity of the GR.[2][5]

Additional Anti-Inflammatory Mechanisms

While the GR pathway is primary, some evidence suggests Antcin A can also suppress pro-inflammatory biomolecule release by down-regulating iNOS and COX-2 expression through the NF-κB pathway, and by decreasing mRNA levels of IL-1β, TNF-α, and IL-6.[4]

Anti-Cancer Properties

Antcin A and its related compounds have demonstrated significant anti-cancer activity across various cancer cell lines, targeting processes like metastasis, cell viability, and cancer stemness.[3][12]

Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

A key aspect of cancer metastasis is EMT. Antcin A has been shown to effectively block this process in human breast cancer cells (MCF-7 and MDA-MB-231).[12]

-

Mechanism: Antcin A treatment leads to the transcriptional activation of p53.[12] Activated p53 induces the expression of microRNA-200c (miR-200c).[12] In turn, miR-200c represses its target, ZEB1, which is a key transcriptional repressor of epithelial markers.[12] The suppression of ZEB1 results in the upregulation of epithelial markers like E-cadherin and occludin, and the downregulation of mesenchymal markers such as N-cadherin and vimentin, thereby inhibiting the EMT process and reducing the migratory and invasive potential of cancer cells.[12]

References

- 1. [PDF] Antcin A, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids | Semantic Scholar [semanticscholar.org]

- 2. Antcin A, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure and Anti-Inflammatory Activity Relationship of Ergostanes and Lanostanes in Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antcin A contributs to anti-inflammatory effect of Niuchangchih (Antrodia camphorata) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antcin A, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antcin-A Modulates Epithelial-to-Mesenchymal Transition and Inhibits Migratory and Invasive Potentials of Human Breast Cancer Cells via p53-Mediated miR-200c Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Antcin A: A Technical Guide to its Molecular Targets and Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antcin A, a steroid-like triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the molecular targets of Antcin A and its intricate interactions within cellular signaling pathways. We consolidate quantitative data on its bioactivity, detail key experimental methodologies for its study, and present visual representations of its mechanisms of action to support further research and drug development efforts.

Core Molecular Targets

Antcin A exerts its biological effects by interacting with several key molecular targets, primarily implicated in inflammation and cancer.

Glucocorticoid Receptor (GR)

Antcin A functions as a mimetic of glucocorticoids, binding to the cytosolic Glucocorticoid Receptor (GR). This interaction initiates a signaling cascade with anti-inflammatory outcomes. Upon binding, the Antcin A/GR complex translocates to the nucleus, where it binds to glucocorticoid responsive elements (GREs) on target genes, leading to the suppression of pro-inflammatory gene expression. The minimal concentration of Antcin A required to induce this nuclear migration is 10 µM.

NLRP3 Inflammasome

Antcin A is an inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome. The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. By inhibiting the assembly and activation of this complex, Antcin A effectively dampens the inflammatory response.

Modulation of Signaling Pathways

Antcin A has been shown to modulate several critical signaling pathways involved in cell proliferation, survival, and inflammation. While some of the direct evidence for Antcin A is still emerging, studies on closely related compounds like Antcin K and Antrocin provide a strong indication of its mechanisms.

PI3K/Akt/mTOR Pathway

Evidence suggests that Antcin A and its analogs inhibit the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by Antcin A likely contributes to its anti-cancer effects by reducing the phosphorylation of key components like p85, Akt, and mTOR.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial mediator of inflammatory responses. Antcin A and its analogs have been demonstrated to suppress the activation of NF-κB. This is achieved by inhibiting the phosphorylation of key signaling molecules in the pathway, which prevents the translocation of NF-κB into the nucleus and the subsequent transcription of pro-inflammatory genes.

Quantitative Bioactivity Data

The following tables summarize the available quantitative data on the bioactivity of Antcin A and its related compounds.

| Compound | Assay | Cell Line | IC50 / Minimal Concentration | Reference |

| Antcin A | GR Nuclear Translocation | A549 (Human Lung Carcinoma) | 10 µM | |

| Antrocin | Cell Viability | HCT116 (Human Colorectal Carcinoma) | 137.6 µM | |

| Antrocin | Cell Viability | RKO (Human Colorectal Carcinoma) | 199.2 µM |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Antcin A interaction with the Glucocorticoid Receptor signaling pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by Antcin A.

Antcin A as a Glucocorticoid Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antcin A, a triterpenoid isolated from the medicinal mushroom Antrodia camphorata, has demonstrated potential as a glucocorticoid receptor (GR) agonist. This document provides a comprehensive technical overview of the scientific evidence supporting this role, detailing the mechanism of action, quantitative data, and relevant experimental protocols. It is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of Antcin A as a modulator of the glucocorticoid signaling pathway.

Introduction

Glucocorticoids are a cornerstone in the treatment of inflammatory and autoimmune diseases, primarily through their interaction with the glucocorticoid receptor, a ligand-activated transcription factor. Upon activation, the GR translocates to the nucleus and modulates the expression of a wide array of genes, leading to the suppression of pro-inflammatory pathways and the induction of anti-inflammatory mediators.[1][2] Antcin A, a steroid-like compound, has been identified as a promising natural product that mimics the action of glucocorticoids, thereby exhibiting anti-inflammatory effects.[1][3] This guide synthesizes the current understanding of Antcin A's function as a GR agonist.

Mechanism of Action

Antcin A's mechanism as a GR agonist follows the classical pathway of glucocorticoid action.[1][2] By virtue of its lipophilic nature, Antcin A is believed to passively diffuse across the cell membrane into the cytoplasm.[1][2] There, it binds to the cytosolic GR, which is maintained in an inactive state through a complex with heat shock proteins (HSPs).[1][2] Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSP chaperone complex.[1][2] Subsequently, the activated Antcin A-GR complexes dimerize and translocate into the nucleus.[1][2] Within the nucleus, these dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription.[1][2] This modulation of gene expression results in the observed anti-inflammatory effects.[1][2]

Quantitative Data

The activity of Antcin A as a GR agonist has been quantified through various experimental approaches. The primary evidence is derived from its ability to induce the nuclear translocation of the glucocorticoid receptor. While specific EC50 and Ki values for Antcin A are not yet available in the public domain, comparative studies provide valuable insights into its potency.

| Compound | Minimal Concentration for GR Nuclear Translocation (µmol/L) | Simulated Binding Affinity Score (PLP2 value) |

| Antcin A | 10 | -95.0 |

| Cortisone | 1 | -96.4 |

| Dexamethasone | 0.1 | -104.1 |

| Table 1: Comparative quantitative data for Antcin A and reference glucocorticoids. Data sourced from Chen et al., 2011.[1] |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to characterize Antcin A as a GR agonist.

Glucocorticoid Receptor Nuclear Translocation Assay

This assay visually confirms the activation of GR by assessing its movement from the cytoplasm to the nucleus upon ligand binding.

References

- 1. Antcin A, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Chemical Screening Procedure for Glucocorticoid Signaling with a Zebrafish Larva Luciferase Reporter System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antcin A, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Inhibitory Pathway of Antcin A on the NLRP3 Inflammasome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NLRP3 inflammasome, a key component of the innate immune system, is implicated in a wide array of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of programmed cell death known as pyroptosis. Antcin A, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a potent inhibitor of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the inhibitory pathway of Antcin A, detailing the molecular mechanisms, experimental validation, and quantitative data. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development.

Introduction to the NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming and activation.

-

Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). These signals activate transcription factors, most notably NF-κB, leading to the upregulation of NLRP3 and pro-IL-1β gene expression.[1][2]

-

Activation (Signal 2): A diverse range of secondary stimuli, including ATP, pore-forming toxins, and crystalline substances, can trigger the activation of the NLRP3 inflammasome.[3] This leads to the assembly of a multi-protein complex consisting of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1. The proximity of pro-caspase-1 molecules within this complex facilitates their auto-cleavage and activation.[4]

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[5] Furthermore, activated caspase-1 can cleave Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing pyroptosis.[6][7]

Antcin A: A Potent Modulator of the NLRP3 Inflammasome

Antcin A is a prominent bioactive compound derived from Antrodia cinnamomea, a fungus with a long history in traditional medicine.[8][9] Research has demonstrated that Antcin A and its related compounds, such as Antcin H and Antcin K, possess significant anti-inflammatory properties, primarily through the inhibition of the NLRP3 inflammasome.[10][11]

Mechanism of Action

Antcin A exerts its inhibitory effects by targeting the assembly and activation of the NLRP3 inflammasome.[10] While the precise binding site of Antcin A on the NLRP3 protein is still under investigation, studies on related compounds like Antcin K suggest a direct interaction.[12] This interaction is believed to prevent the conformational changes in NLRP3 that are necessary for its oligomerization and the subsequent recruitment of ASC and pro-caspase-1.

The inhibitory actions of Antcin A disrupt the following key events in the NLRP3 inflammasome pathway:

-

Inhibition of Inflammasome Assembly: Antcin A directly interferes with the formation of the NLRP3 inflammasome complex.[10]

-

Suppression of Cytokine Production: By preventing caspase-1 activation, Antcin A significantly reduces the maturation and secretion of IL-1β and IL-18.[8][13]

-

Mitigation of Pyroptosis: Antcin A has been shown to inhibit the cleavage of Gasdermin D, thereby preventing pore formation and subsequent pyroptotic cell death.[10]

Quantitative Data on the Inhibitory Effects of Antcin Analogs

| Compound | Cell Type | Stimulus | Cytokine Measured | Concentration | % Inhibition (approx.) | Reference |

| Antcin K | Human RA Synovial Fibroblasts | Endogenous | TNF-α | 10 µM | >50% | [13] |

| Antcin K | Human RA Synovial Fibroblasts | Endogenous | IL-1β | 10 µM | >50% | [13] |

| Antcin K | Human RA Synovial Fibroblasts | Endogenous | IL-8 | 10 µM | >50% | [13] |

| Antcin K | CIA Mice (in vivo) | Collagen | Serum TNF-α | 30 mg/kg | Significant reduction | [8] |

| Antcin K | CIA Mice (in vivo) | Collagen | Serum IL-1β | 30 mg/kg | Significant reduction | [8] |

| Antcin K | CIA Mice (in vivo) | Collagen | Serum IL-8 | 30 mg/kg | Significant reduction | [8] |

Signaling Pathways and Experimental Workflows

NLRP3 Inflammasome Activation and Inhibition by Antcin A

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the key inhibitory points of Antcin A.

References

- 1. researchgate.net [researchgate.net]

- 2. A Selective Review and Virtual Screening Analysis of Natural Product Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [promega.com]

- 6. Mechanism and Regulation of Gasdermin-Mediated Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 10. medchemexpress.com [medchemexpress.com]

- 11. chemmethod.com [chemmethod.com]

- 12. adipogen.com [adipogen.com]

- 13. Antcin K Inhibits TNF-α, IL-1β and IL-8 Expression in Synovial Fibroblasts and Ameliorates Cartilage Degradation: Implications for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Antcin A Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antcin A, a triterpenoid from the medicinal mushroom Antrodia cinnamomea, has garnered significant interest for its potent anti-inflammatory and potential therapeutic properties. A growing body of evidence suggests that its primary mechanism of action involves mimicking glucocorticoids and binding to the cytosolic glucocorticoid receptor (GR). However, other potential molecular targets, such as the NLRP3 inflammasome and peroxisome proliferator-activated receptor alpha (PPARα), may also contribute to its pharmacological profile. This technical guide provides an in-depth overview of the in silico modeling of Antcin A's interaction with these receptors, offering detailed methodologies for computational studies and summarizing the available quantitative data to facilitate further research and drug development efforts.

Primary Target: Glucocorticoid Receptor (GR)

The principal anti-inflammatory effects of Antcin A are attributed to its activity as a glucocorticoid receptor agonist.[1][2][3] In silico modeling plays a crucial role in elucidating the molecular interactions underpinning this activity.

Quantitative Data Summary

| Compound | Minimal Concentration for GR Nuclear Translocation (µM)[2][3] | Simulated Binding Affinity (PLP2 Score)[1] |

| Antcin A | 10 | -95.0 |

| Cortisone | 1 | Not Reported |

| Dexamethasone | 0.1 | -104.1 |

| Cortisol | Not Reported | -96.4 |

Table 1: Comparative data for Glucocorticoid Receptor activation and simulated binding.

In Silico Modeling Workflow: Antcin A and the Glucocorticoid Receptor

This section outlines a detailed protocol for the molecular docking and molecular dynamics simulation of Antcin A with the human glucocorticoid receptor.

Figure 1: In silico modeling workflow for Antcin A-GR interaction.

Experimental Protocols

This protocol is based on methodologies reported in the literature for similar steroid-receptor interactions.

Objective: To predict the binding pose and estimate the binding affinity of Antcin A to the ligand-binding domain (LBD) of the glucocorticoid receptor.

Software: Discovery Studio with CDOCKER protocol.

Protocol:

-

Receptor Preparation:

-

Obtain the crystal structure of the human glucocorticoid receptor LBD from the Protein Data Bank (PDB). Recommended PDB IDs include 1M2Z and 4MDD.

-

Prepare the protein by removing water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues at a physiological pH.

-

Define the binding site based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction tools.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Antcin A from a chemical database (e.g., PubChem) or generate it using molecular modeling software.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., CHARMm).

-

-

CDOCKER Docking:

-

Launch the CDOCKER protocol in Discovery Studio.

-

Define the prepared GR structure as the receptor and the energy-minimized Antcin A as the ligand.

-

Specify the defined binding site for the docking calculations.

-

Set the number of random conformations to be generated and the number of final poses to be saved.

-

Run the simulation. CDOCKER will generate multiple conformations of the ligand and dock them into the flexible receptor binding site.

-

-

Analysis of Results:

-

Analyze the generated docking poses based on their CDOCKER interaction energy and binding energy scores.

-

Calculate the Piecewise Linear Potential (PLP2) score to estimate the binding affinity.[1]

-

Visualize the best-scoring poses to identify key interactions (hydrogen bonds, hydrophobic interactions) between Antcin A and the GR binding site residues. Key interacting residues for glucocorticoids include Gln642, Arg611, and Asn564.[1]

-

Objective: To assess the stability of the docked Antcin A-GR complex and to further refine the binding mode.

Software: GROMACS

Protocol:

-

System Preparation:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Select a suitable force field (e.g., OPLS-AA or AMBER) for both the protein and the ligand.

-

Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm from the protein to the box edge).

-

Solvate the system with an appropriate water model (e.g., TIP3P or SPC/E).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

-

Production MD Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to allow for adequate sampling of the conformational space.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

-

Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

-

Analyze the hydrogen bond network and other non-bonded interactions between Antcin A and GR over time.

-

Calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP).

-

Signaling Pathway

Upon binding of Antcin A to the cytosolic GR, a conformational change is induced, leading to the dissociation of heat shock proteins (HSPs). The Antcin A-GR complex then dimerizes and translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the DNA, thereby modulating the transcription of target genes involved in the inflammatory response.[1][2]

Figure 2: Antcin A-mediated Glucocorticoid Receptor signaling pathway.

Potential Secondary Targets

While the glucocorticoid receptor is the primary target, preliminary evidence suggests that Antcin A may also interact with other proteins involved in inflammation.

NLRP3 Inflammasome

Antcin A has been described as a potent inhibitor of the NLRP3 inflammasome, a key component of the innate immune system that, when activated, leads to the release of pro-inflammatory cytokines.[4] However, direct binding assays and in silico modeling studies specifically for the Antcin A-NLRP3 interaction are currently lacking.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Studies on other antcin compounds (B, H, and K) have shown them to be agonists of PPARα, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[5][6] While there is no direct evidence for Antcin A binding to PPARα, its structural similarity to other antcins suggests this as a plausible secondary target.

Proposed In Silico Workflow for Secondary Targets

A similar in silico workflow as described for the glucocorticoid receptor can be applied to investigate the potential binding of Antcin A to NLRP3 and PPARα.

Figure 3: Proposed workflow for investigating Antcin A's secondary targets.

Conclusion and Future Directions

In silico modeling has been instrumental in characterizing the interaction between Antcin A and its primary target, the glucocorticoid receptor. The provided methodologies offer a robust framework for researchers to further investigate this interaction and explore potential secondary targets. A critical next step will be the experimental validation of these computational models through direct binding assays to determine the binding affinity of Antcin A to GR, NLRP3, and PPARα. Such data will be invaluable for refining the in silico models and accelerating the development of Antcin A and its analogues as novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Antcin A, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antcin A, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scienceopen.com [scienceopen.com]

- 6. researchgate.net [researchgate.net]

Hepatoprotective Effects of Antcin A and Its Analogs: A Technical Overview

Introduction

Antcin A, a triterpenoid isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant attention for its potent hepatoprotective properties. This technical guide synthesizes the current scientific understanding of the mechanisms through which Antcin A and its structural analogs, Antcin C and Antcin H, exert their liver-protective effects. We will delve into the key signaling pathways modulated by these compounds, present quantitative data from preclinical studies, and provide an overview of the experimental protocols used to elucidate these effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Antcin A for liver diseases.

Core Mechanisms of Hepatoprotection

The hepatoprotective effects of Antcins are multifactorial, involving the modulation of several key signaling pathways implicated in liver injury. The primary mechanisms identified to date include the inhibition of c-Jun N-terminal kinase (JNK)-mediated mitochondrial injury, activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response, and suppression of inflammatory pathways mediated by Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome.

Inhibition of JNK-Mediated Mitochondrial Injury by Antcin H

Sustained activation of c-Jun N-terminal kinase (JNK) and its subsequent translocation to the mitochondria are critical events in the pathogenesis of both necrotic and apoptotic liver injury, such as that induced by acetaminophen (APAP) overdose or galactosamine/tumor necrosis factor-α (GalN/TNFα).[1][2] Antcin H has been shown to be highly effective in mitigating this form of liver damage by disrupting the interaction between phosphorylated JNK (p-JNK) and the mitochondrial outer membrane protein Sab.[1][2]

This disruption prevents the perpetuation of a reactive oxygen species (ROS)-dependent self-sustaining activation loop of the MAPK cascade, thereby protecting mitochondria and preventing cell death.[1][2] Importantly, Antcin H does not directly inhibit JNK itself or act as a general free radical scavenger.[1][2] Its specific action on the p-JNK-Sab interaction makes it a targeted therapeutic candidate.

Experimental Protocols

-

Animal Models:

-

APAP-induced Necrotic Liver Injury: Male C57BL/6 mice are fasted overnight and then administered a single intraperitoneal (i.p.) injection of acetaminophen (300 mg/kg). Antcin H (25 or 50 mg/kg) is administered i.p. 1 hour before or 1 hour after the APAP challenge.[1][2] Serum alanine aminotransferase (ALT) levels and liver histology are assessed 6 hours post-APAP injection.

-

GalN/TNFα-induced Apoptotic Liver Injury: Mice are pretreated with Antcin H (25 or 50 mg/kg, i.p.) twice, at 6 and 1 hour before the i.p. administration of galactosamine (800 mg/kg) and TNFα (12 μg/kg).[1] Serum ALT and liver histology are evaluated 6 hours after the challenge.[1]

-

-

Cell-Based Assays:

Quantitative Data

| Model | Treatment | Parameter | Result | Reference |

| APAP-induced Liver Injury (in vivo) | Antcin H (50 mg/kg) pretreatment | Serum ALT (U/L) | Significant reduction compared to APAP alone | [1][2] |

| GalN/TNFα-induced Liver Injury (in vivo) | Antcin H (50 mg/kg) pretreatment | Serum ALT (U/L) | Significant reduction compared to GalN/TNFα alone | [1] |

| TNFα-induced Apoptosis (in vitro) | Antcin H (100 μM) | Apoptosis (%) | Significant decrease in apoptotic cells | [1] |

Signaling Pathway Visualization

References

- 1. Antcin H Protects Against Acute Liver Injury Through Disruption of the Interaction of c-Jun-N-Terminal Kinase with Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antcin H Protects Against Acute Liver Injury Through Disruption of the Interaction of c-Jun-N-Terminal Kinase with Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

Antcin A: A Potential SARS-CoV-2 Entry Inhibitor - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ongoing global health landscape necessitates the exploration of novel antiviral agents against SARS-CoV-2. A promising avenue of research is the identification of compounds that inhibit viral entry into host cells, a critical initial step in the infection cycle. Antcin A, a steroid-like phytochemical isolated from the medicinal mushroom Antrodia cinnamomea, has emerged as a candidate for such an inhibitor. This technical guide provides a comprehensive overview of the existing in vitro evidence supporting the potential of Antcin A as a SARS-CoV-2 entry inhibitor. The primary mechanism of action appears to be the downregulation of the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2), which is pivotal for viral attachment and subsequent membrane fusion. This document summarizes the quantitative data from key studies, details the experimental protocols utilized, and provides visual representations of the proposed inhibitory pathways and experimental workflows.

Proposed Mechanism of Action: Inhibition of ACE2 Expression

SARS-CoV-2 entry into host cells is primarily mediated by the interaction of the viral spike (S) protein with the host cell surface receptor, ACE2. Following this binding, the S protein is cleaved by host proteases, such as TMPRSS2, which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the cytoplasm.

Current research suggests that Antcin A exerts its inhibitory effect not by directly binding to the spike protein or ACE2, but by reducing the overall expression of the ACE2 receptor on the host cell surface.[1][2] This reduction in available receptors would consequently limit the number of binding sites for SARS-CoV-2, thereby impeding viral entry. Studies have demonstrated that treatment of human epithelial and lung cells with Antcin A leads to a significant decrease in both ACE2 mRNA and protein levels.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the inhibitory effects of antcins and related compounds from Antrodia cinnamomea.

Table 1: Effect of Antcins on ACE2 Protein Levels in HT-29 Cells

| Compound | Concentration | Treatment Duration | Control ACE2 Level (ng/mL) | Treated ACE2 Level (ng/mL) | % Reduction | Reference |

| Antcin A | 40 µM | 48 hours | 11.23 | 4.39 | 60.9% | [5] |

| Antcin B | 40 µM | 48 hours | 11.23 | 4.22 | 62.4% | [5] |

| Antcin C | 40 µM | 48 hours | 11.23 | 4.19 | 62.7% | [5] |

| Antcin I | 40 µM | 48 hours | 11.23 | 4.19 | 62.7% | [5] |

| Antcin H | 40 µM | 48 hours | 11.23 | 5.91 | 47.4% | [5] |

Table 2: Inhibition of ACE2 Protease Activity and Pseudovirus Infection

| Compound | Assay | Target | Inhibitory Value | Reference |

| Dehydrosulphurenic acid | Enzymatic Assay | Recombinant human ACE2 | Ki = 1.53 µM | [1][6] |

| A. cinnamomea extract (AC) | Pseudovirus Infection Assay | SARS-CoV-2 Pseudovirus | Significant Reduction | [1][6] |

| Dehydrosulphurenic acid | Pseudovirus Infection Assay | SARS-CoV-2 Pseudovirus | Significant Reduction | [1][6] |

*Note: Specific IC50 values for Antcin A in SARS-CoV-2 pseudovirus neutralization or spike-ACE2 binding inhibition assays are not available in the reviewed literature. The studies report a "significant reduction" in viral infection without providing a precise IC50 value for the purified compound.

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of Antcin A's potential as a SARS-CoV-2 entry inhibitor.

Cell Culture and Maintenance

-

Cell Lines:

-

Human colorectal adenocarcinoma cells (HT-29) were used for ACE2 expression and activity assays.[5]

-

Human lung cancer cells (CL1-5) and human lung fibroblasts (MRC-5) were used for ACE2 expression studies.[4]

-

Human embryonic kidney 293T cells expressing ACE2 (HEK293T-ACE2) were used for pseudovirus infection assays.[1][6]

-

-

Culture Conditions: Cells were maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[4][5]

Quantification of ACE2 Protein and mRNA Levels

-

Western Blotting:

-

Cells (e.g., CL1-5) were treated with varying concentrations of Antcin A or vehicle control for specified durations (e.g., 24 hours).[4]

-

Total protein was extracted from cell lysates using RIPA buffer.

-

Protein concentration was determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with a primary antibody against human ACE2, followed by an HRP-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. GAPDH was used as a loading control.[4][5]

-

-

Quantitative Real-Time PCR (qPCR):

-

Total RNA was extracted from treated and control cells using a suitable RNA isolation kit.

-

cDNA was synthesized from the RNA templates using a reverse transcription kit.

-

qPCR was performed using specific primers for ACE2 and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative expression of ACE2 mRNA was calculated using the ΔΔCt method.[5]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

HT-29 cells were treated with antcins for 48 hours.[5]

-

Cell lysates were prepared, and the total protein concentration was determined.

-

The levels of ACE2 in the cell lysates were quantified using a commercially available human ACE2 ELISA kit according to the manufacturer's instructions.[5]

-

The optical density was measured at 450 nm, and ACE2 concentration was determined from a standard curve.

-

ACE2 Enzymatic Activity Assay

-

Recombinant human ACE2 protein (10 ng) was incubated with the test compound (e.g., Dehydrosulphurenic acid at 1 µg) in an assay buffer (75 mM Tris, 1 M NaCl) for 15 minutes at room temperature in a 96-well plate.[4]

-

A fluorogenic peptide substrate, Mca-YVADAPK(Dnp)-OH, was added to a final concentration of 20 µM.[4]

-

The fluorescence intensity was measured over time to determine the rate of substrate cleavage, which is indicative of ACE2 enzymatic activity.

SARS-CoV-2 Pseudovirus Infection Assay

-

SARS-CoV-2 pseudovirus (e.g., lentiviral particles expressing the SARS-CoV-2 spike protein and a luciferase reporter gene) was pre-incubated with various concentrations of the test compound (e.g., A. cinnamomea extract or Dehydrosulphurenic acid) for a specified time (e.g., 1 hour) at 37°C.[1][6]

-

The virus-compound mixture was then added to the HEK293T-ACE2 cells.

-

After a defined incubation period (e.g., 48-72 hours), the cells were lysed, and the luciferase activity was measured using a luminometer.

-

The reduction in luciferase signal in treated wells compared to untreated wells indicated the inhibition of pseudovirus entry.

Visualized Workflows and Pathways

Discussion and Future Directions

The compiled evidence strongly suggests that Antcin A and other related compounds from Antrodia cinnamomea warrant further investigation as potential prophylactic or therapeutic agents against SARS-CoV-2. The primary mechanism of downregulating ACE2 expression is a compelling host-directed therapeutic strategy. However, it is crucial to acknowledge the current limitations of the research.

Most of the quantitative data on ACE2 inhibition is derived from studies using various antcins, and while Antcin A is effective, it is part of a group of active compounds. Furthermore, a definitive IC50 value for Antcin A in a SARS-CoV-2 pseudovirus or live virus neutralization assay is currently lacking in the published literature. This is a critical piece of data for assessing its potency and potential for clinical translation.

Future research should focus on:

-

Determining the IC50 of purified Antcin A in both pseudovirus and live SARS-CoV-2 neutralization assays.

-

Elucidating the precise molecular pathway through which Antcin A downregulates ACE2 gene expression.

-

Conducting in vivo studies in relevant animal models to assess the efficacy, pharmacokinetics, and safety of Antcin A.

-

Investigating the potential for synergistic effects when Antcin A is combined with direct-acting antiviral agents.

Conclusion

Antcin A demonstrates significant promise as a SARS-CoV-2 entry inhibitor through its ability to downregulate the expression of the ACE2 receptor. The in vitro data provides a solid foundation for its further development. The detailed experimental protocols and workflows presented in this guide offer a framework for researchers to build upon these initial findings. While more rigorous quantitative assessment of its antiviral potency is required, Antcin A represents a valuable lead compound in the ongoing search for effective countermeasures against COVID-19.

References

- 1. Antrodia cinnamomea May Interfere with the Interaction Between ACE2 and SARS-CoV-2 Spike Protein in vitro and Reduces Lung Inflammation in a Hamster Model of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mbios.org [mbios.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

Unveiling the Antioxidant Prowess of Antcin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antcin A, a steroid-like phytochemical isolated from the medicinal mushroom Antrodia cinnamomea, has garnered significant scientific interest for its potent pharmacological activities, particularly its profound antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Antcin A's antioxidant effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The evidence presented herein positions Antcin A as a promising candidate for further investigation in the development of novel therapeutics targeting oxidative stress-related pathologies.

Core Antioxidant Mechanism: Activation of the Nrf2 Signaling Pathway

The primary mechanism by which Antcin A exerts its antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a master regulator of the cellular antioxidant response, orchestrating the expression of a suite of antioxidant and detoxification enzymes.[1][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers such as Antcin A, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[4]

This activation leads to the upregulation of several critical antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties.[1]

-

NAD(P)H: Quinone Oxidoreductase-1 (NQO-1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[1]

-

γ-Glutamylcysteine Synthetase (γ-GCLC): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[1]

-

Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[1]

Studies on related compounds like Antcin C and Antcin M have shown that this Nrf2 activation can be mediated by upstream kinases such as c-Jun N-terminal kinases 1/2 (JNK1/2) and Phosphoinositide 3-kinase (PI3K).[1][2]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of Antcin A and its related compounds has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data from published studies.

Table 1: In Vitro Antioxidant and Cytoprotective Effects of Antcins

| Compound | Assay | Cell Line | Treatment/Challenge | Concentration | Result | Reference |

| Antcin C | ROS Scavenging (DCFH-DA) | HepG2 | AAPH (10 mM) | 5 µM | 23.6% reduction in ROS | [1] |

| 10 µM | 33.2% reduction in ROS | [1] | ||||

| 20 µM | 40.5% reduction in ROS | [1] | ||||

| Antcin C | Cell Viability (MTT) | HepG2 | AAPH (10 mM) | 20 µM | Increased cell viability from 62% to over 95% (with NAC) | [1] |

| Antcin H | ROS Scavenging (H2DCFDA) | STHdhQ109 | Endogenous mHTT | 5 µM | Significant reduction in ROS | [5] |

| 10 µM | Further significant reduction in ROS | [5] | ||||

| Antcin K | DPPH Radical Scavenging | Cell-free | DPPH | 5.76 ± 0.14 µg/mL | IC50 value | [6] |

| Antcin A | Anti-inflammatory (NO production) | RAW264.7 | LPS | 19.61 ± 0.8 µM | IC50 value | [7] |

Table 2: Upregulation of Antioxidant Gene and Protein Expression by Antcin C

| Target Gene/Protein | Assay | Cell Line | Treatment | Concentration | Fold Increase | Reference |

| HO-1 | Western Blot | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |

| NQO-1 | Western Blot | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |

| γ-GCLC | Western Blot | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |

| SOD | Western Blot | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |

| HO-1 mRNA | RT-PCR | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |

| NQO-1 mRNA | RT-PCR | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |

| γ-GCLC mRNA | RT-PCR | HepG2 | Antcin C + AAPH | 20 µM | Dose-dependent increase | [1] |

Experimental Protocols

Determination of Intracellular Reactive Oxygen Species (ROS)

This protocol is based on the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable fluorescent probe.

-

Cell Culture and Treatment: Cells (e.g., HepG2) are seeded in appropriate plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of Antcin A for a specified duration (e.g., 2 hours).

-

Induction of Oxidative Stress: An ROS-inducing agent, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells for a short incubation period (e.g., 30 minutes).[8]

-

Staining: The cells are then incubated with DCFH-DA solution in the dark. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity is measured using a fluorescence spectrophotometer or a fluorescence microscope. A decrease in fluorescence in Antcin A-treated cells compared to the control indicates ROS scavenging activity.[1][8]

Western Blot Analysis for Antioxidant Protein Expression

This method is used to detect and quantify the expression levels of specific antioxidant proteins.

-

Cell Lysis: Cells treated with Antcin A and/or an oxidative stressor are harvested and lysed to extract total cellular proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target antioxidant proteins (e.g., Nrf2, HO-1, NQO-1).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added, and the resulting signal is detected, which is proportional to the amount of the target protein.[1]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is a cell-free assay to evaluate the direct free radical scavenging capacity of a compound.

-

Preparation of Reagents: A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared.

-

Reaction: Different concentrations of the test compound (e.g., Antcin K) are mixed with the DPPH solution.[6]

-

Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

-

Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate an electron, the DPPH is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Calculation: The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[6]

Visualizing the Molecular Pathways and Workflows

Signaling Pathway of Antcin A-mediated Nrf2 Activation

Caption: Antcin A activates Nrf2 signaling via upstream kinases.

Experimental Workflow for ROS Detection

Caption: Workflow for measuring intracellular ROS levels.

Experimental Workflow for Western Blotting

Caption: Key steps in Western Blot analysis for protein expression.

Conclusion and Future Directions

Antcin A demonstrates significant antioxidant properties, primarily through the robust activation of the Nrf2 signaling pathway, leading to the enhanced expression of a battery of protective antioxidant enzymes. The quantitative data and established experimental protocols provide a solid foundation for its further evaluation. Future research should focus on elucidating the precise molecular targets of Antcin A that initiate the upstream signaling cascade leading to Nrf2 activation. Moreover, comprehensive in vivo studies in various disease models are warranted to translate these promising in vitro findings into potential therapeutic applications for diseases with an underlying oxidative stress etiology. The structure-activity relationships among different Antcin analogues also present a fertile ground for the design and synthesis of even more potent antioxidant agents.

References

- 1. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antcin C from Antrodia cinnamomea Protects Liver Cells Against Free Radical-Induced Oxidative Stress and Apoptosis In Vitro and In Vivo through Nrf2-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A steroid like phytochemical Antcin M is an anti-aging reagent that eliminates hyperglycemia-accelerated premature senescence in dermal fibroblasts by direct activation of Nrf2 and SIRT-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Antcin A Solubility and Preparation in DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antcin A is a steroid-like phytochemical isolated from the fruiting bodies of the medicinal mushroom Antrodia cinnamomea[1]. This compound has garnered significant interest in the scientific community for its potent anti-inflammatory and anti-tumor activities[1][2]. Mechanistically, Antcin A has been identified as a powerful inhibitor of the NLRP3 inflammasome and can also exert anti-inflammatory effects by mimicking glucocorticoids[1][3][4]. Due to its hydrophobic nature, Antcin A is sparingly soluble in aqueous solutions, making Dimethyl Sulfoxide (DMSO) the solvent of choice for in vitro and research applications. This document provides detailed protocols for the solubilization, preparation, and storage of Antcin A in DMSO, along with key application examples.

Physicochemical Properties and Solubility

Proper preparation of Antcin A solutions begins with an understanding of its fundamental properties.

Table 1: Physicochemical Properties of Antcin A

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₉H₄₂O₄ | [5] |

| Molecular Weight | 454.64 g/mol | [1] |

| Appearance | White solid/powder | [6] |

| Purity | >96% (typical) |[1] |

Antcin A is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Table 2: Solubility of Antcin A in DMSO

| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |

|---|

| DMSO | 50 mg/mL | 109.98 mM | Sonication is recommended to facilitate dissolution.[1] |

Preparation of Antcin A Stock Solutions in DMSO

Accurate and consistent preparation of stock solutions is critical for reproducible experimental results. The following protocol describes the preparation of a 110 mM stock solution, leveraging the maximum solubility of Antcin A in DMSO.

Protocol 1: Preparation of ~110 mM (50 mg/mL) Antcin A Stock Solution

Materials and Equipment:

-

Antcin A (solid powder)

-

Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)

-

Analytical balance

-

Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Bath sonicator

Procedure:

-

Preparation: Work in a clean, dry environment. A laminar flow hood is recommended if the solution is intended for cell culture to maintain sterility[7].

-

Weighing: Accurately weigh the desired amount of Antcin A powder. For example, to prepare 1 mL of a 50 mg/mL solution, weigh 50 mg of Antcin A.

-

Solubilization: a. Transfer the weighed Antcin A powder into a sterile microcentrifuge tube. b. Add the calculated volume of DMSO. For 50 mg of Antcin A, add 1 mL of DMSO. c. Tightly cap the tube and vortex thoroughly for 1-2 minutes.

-

Sonication (Recommended): To ensure complete dissolution, place the tube in a bath sonicator for 5-10 minutes at room temperature[1]. Visually inspect the solution to confirm that no solid particulates remain.

-

Aliquotting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the main stock[8].

-

Storage: Store the aliquots as recommended in Section 3.

Storage and Stability

The stability of Antcin A in DMSO is crucial for maintaining its biological activity over time.

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Duration | Reference |

|---|---|---|---|

| Solid Powder | -20°C | Up to 3 years | [1] |

| In DMSO | -80°C | Up to 1 year | [1] |

| In DMSO | -20°C | Up to 1 month |[8] |

Key Stability Considerations:

-

Freeze-Thaw Cycles: Although many compounds are stable through multiple freeze-thaw cycles in DMSO, it is best practice to aliquot stock solutions to minimize this stress[8][9][10].

-

Water Content: DMSO is hygroscopic. The presence of water can be more detrimental to compound stability than oxygen[9][10]. Use anhydrous DMSO and store it properly to prevent water absorption.

-

Room Temperature Storage: Long-term storage at room temperature is not recommended. Studies show significant compound degradation in DMSO over several months at ambient temperatures[11][12].

Protocol for Preparing Working Solutions for Cell-Based Assays

For most cellular applications, the concentrated DMSO stock solution must be diluted to a final working concentration in an aqueous culture medium.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Principle: To avoid cytotoxicity and solvent-induced artifacts, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%[8]. This requires a serial dilution approach. A vehicle control, containing the same final concentration of DMSO without the compound, must always be included in experiments[8].

Procedure:

-

Thaw Stock: Thaw a single aliquot of the Antcin A DMSO stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in fresh cell culture medium. For example, dilute the 110 mM stock 1:100 in medium to create a 1.1 mM intermediate stock. This helps prevent the compound from precipitating out of the solution.

-

Final Dilution: Add the required volume of the intermediate stock (or the main stock for a single dilution step) to the final volume of cell culture medium to achieve the desired working concentration.

-

Example Calculation: To prepare 1 mL of a 10 µM working solution from a 1.1 mM intermediate stock:

-

Use the formula: C₁V₁ = C₂V₂

-

(1.1 mM) * V₁ = (10 µM) * (1 mL)

-

(1100 µM) * V₁ = (10 µM) * (1000 µL)

-

V₁ = (10 * 1000) / 1100 ≈ 9.1 µL

-

Add 9.1 µL of the 1.1 mM intermediate stock to 990.9 µL of culture medium.

-

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (that was used to deliver the compound) to the same final volume of culture medium. If using an intermediate dilution step, add the equivalent volume of the DMSO-medium mixture.

-

Mix and Use: Gently mix the final working solution and the vehicle control before adding them to the cells.

Application Examples & Signaling Pathways

Antcin A's utility stems from its ability to modulate key inflammatory pathways.

A. Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated by various stimuli, triggers the maturation of pro-inflammatory cytokines like IL-1β and induces pyroptotic cell death[13][14]. Antcin A has been shown to be a potent inhibitor of the NLRP3 inflammasome, preventing its activation and assembly[1].

B. Glucocorticoid Receptor (GR) Nuclear Translocation

Antcin A shares structural similarities with glucocorticoids and can mimic their anti-inflammatory mechanism[6]. It binds to the cytosolic glucocorticoid receptor (GR), causing the dissociation of chaperone proteins (like HSP90), dimerization of the GR-Antcin A complex, and subsequent translocation into the nucleus to regulate gene expression[3][15].

References

- 1. antcin A | NOD | TargetMol [targetmol.com]

- 2. Review of Bioactivity, Isolation, and Identification of Active Compounds from Antrodia cinnamomea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antcin A, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antcin A, a steroid-like compound from Antrodia camphorata, exerts anti-inflammatory effect via mimicking glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antcin A | C29H42O4 | CID 10004121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. lifetein.com [lifetein.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 11. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]

- 13. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 14. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Note: Quantification of Antcin A using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Introduction Antcin A is a steroid-like triterpenoid isolated from the fruiting bodies of the medicinal mushroom Antrodia cinnamomea. It has garnered significant interest within the scientific community due to its potent anti-inflammatory and anti-tumor properties. The primary mechanism of its anti-inflammatory action involves mimicking glucocorticoids and inhibiting the NLRP3 inflammasome pathway.[1][2] As research into its therapeutic potential expands, a reliable and robust analytical method for its quantification is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the accurate quantification of Antcin A in various sample matrices.

Principle This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate Antcin A from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a gradient mobile phase consisting of an organic solvent (acetonitrile) and acidified water. Quantification is performed by a UV/Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength of Antcin A, which is approximately 254 nm. The concentration of Antcin A in a sample is determined by comparing its peak area to that of a calibration curve constructed from certified reference standards.

Experimental Protocols

Materials and Reagents

-

Antcin A certified reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Formic acid (ACS grade)

-

Dimethyl sulfoxide (DMSO, ACS grade)

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

Instrumentation

-

HPLC system equipped with:

-

Degasser

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

UV/Vis or Diode Array Detector (DAD)

-

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator (optional)

-

Chromatography Data System (CDS) software

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Antcin A reference standard and dissolve it in 10 mL of methanol or DMSO in a volumetric flask. Sonicate briefly if needed to ensure complete dissolution. Store at -20°C.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 200 µg/mL. A typical calibration series may include 1, 5, 10, 25, 50, 100, and 200 µg/mL.

Sample Preparation

1.4.1 From Antrodia cinnamomea Fruiting Bodies or Mycelia

-

Drying and Grinding: Dry the fungal material at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.

-

Extraction: Accurately weigh 1 g of the powdered sample into a flask. Add 20 mL of methanol and perform extraction using sonication for 30 minutes or reflux for 1 hour. Repeat the extraction process three times.[3]

-

Concentration: Combine the extracts and filter them. Evaporate the solvent under reduced pressure or a gentle stream of nitrogen to obtain the crude extract.

-

Reconstitution: Reconstitute the dried extract in a known volume (e.g., 2 mL) of methanol or the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.

1.4.2 From Biological Matrices (e.g., Plasma, Tissue Homogenate)

-

Protein Precipitation: To 100 µL of the biological sample, add 300-400 µL of ice-cold methanol to precipitate proteins.

-